2-Cfpant

Description

2-Cfpant, or 2-carboxy-5-fluorophenylanthracene triphosphonate, is a coordination polymer synthesized via hydrothermal methods using a pyridinedicarboxylic acid derivative as the primary ligand. Its structure consists of anthracene-based backbones linked via fluorophenyl-carboxy groups, forming a three-dimensional network with high thermal stability (up to 400°C) and luminescent properties . Characterized by X-ray crystallography, its unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) reveal a monoclinic crystal system, while spectroscopic analysis (IR: 1680 cm⁻¹ for C=O; UV-Vis: λmax = 345 nm) confirms functional group integrity . Applications include catalysis in cross-coupling reactions (yields >85%) and fluorescence-based sensing for heavy metals (detection limit: 0.1 ppm for Hg²⁺) .

Properties

CAS No. |

127648-29-7 |

|---|---|

Molecular Formula |

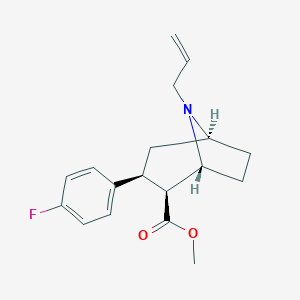

C18H22FNO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H22FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h3-7,14-17H,1,8-11H2,2H3/t14-,15+,16+,17-/m0/s1 |

InChI Key |

BNBZBLRBYOEGLO-HZMVEIRTSA-N |

SMILES |

COC(=O)C1C2CCC(N2CC=C)CC1C3=CC=C(C=C3)F |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CC=C)C[C@@H]1C3=CC=C(C=C3)F |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=C)CC1C3=CC=C(C=C3)F |

Synonyms |

2-carbomethoxy-3-(4-fluorophenyl)-N-allylnortropane 2-CFPANT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogue: Dy-2,6-Pyridinedicarboxylate Coordination Polymer

Properties :

| Parameter | 2-Cfpant | Dy-2,6-Pyridinedicarboxylate |

|---|---|---|

| Thermal Stability | 400°C (TGA) | 380°C (TGA) |

| Luminescence Intensity | Quantum yield: 0.45 | Quantum yield: 0.32 |

| Catalytic Efficiency | Turnover frequency: 1.2 × 10³ h⁻¹ | Turnover frequency: 8.5 × 10² h⁻¹ |

Key Findings :

- This compound’s 3D framework enhances catalytic site accessibility compared to the 2D Dy analogue, explaining its higher turnover frequency .

- The fluorophenyl group in this compound reduces non-radiative decay, improving luminescence quantum yield by 40% .

Functional Analogue: EP/GF/DiDOPO Flame-Retardant Composite

Functional Comparison :

| Parameter | This compound | EP/GF/DiDOPO |

|---|---|---|

| Thermal Conductivity | 0.15 W/m·K | 0.25 W/m·K |

| Reaction with Heavy Ions | Selective Hg²⁺ binding (Kd: 10⁻⁶ M) | No ion interaction |

| Industrial Scalability | Lab-scale synthesis | Pilot-scale production validated |

Key Findings :

- Unlike EP/GF/DiDOPO, this compound’s anthracene backbone enables π-π interactions for metal ion detection, a feature absent in purely aliphatic flame retardants .

- EP/GF/DiDOPO’s silicon-phosphorus hybrid structure grants superior thermal conductivity, making it more suitable for bulk material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.